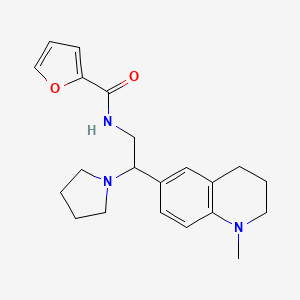

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-23-10-4-6-16-14-17(8-9-18(16)23)19(24-11-2-3-12-24)15-22-21(25)20-7-5-13-26-20/h5,7-9,13-14,19H,2-4,6,10-12,15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBFDMAJXNRKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CO3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound with potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity based on existing literature and research findings.

Research indicates that compounds similar to this compound may exhibit their biological effects through multiple pathways:

- Anticancer Activity : The compound shows potential in inhibiting cancer cell proliferation. Studies have utilized the MTT assay to evaluate cytotoxicity against various cancer cell lines, including MCF-7 (human breast cancer cells) and others.

Case Studies

-

Anticancer Activity : In vitro studies demonstrated that the compound exhibits significant cytotoxic effects on MCF-7 cells with IC50 values ranging from 5 to 20 μM. These values indicate a promising therapeutic index for further development in cancer treatments.

Compound Cell Line IC50 (μM) This compound MCF-7 5 - 20 -

ADMET Properties : In silico studies using SwissADME tools provided insights into the pharmacokinetic properties of the compound:

- Absorption : High probability of human intestinal absorption.

- Blood-Brain Barrier Penetration : Moderate likelihood of crossing the blood-brain barrier.

- Metabolism : Potential substrates for various CYP450 enzymes were identified.

Cytotoxicity Studies

The cytotoxicity of this compound has been evaluated through various assays:

- MTT Assay : Used to determine cell viability post-treatment. The results indicated that the compound effectively reduces cell viability in a dose-dependent manner.

Comparative Analysis

The compound’s effectiveness was compared to standard anticancer drugs like 5-Fluorouracil (IC50 = 4.7 μM). The results suggest that while this compound is less potent than 5-FU at certain concentrations, its unique mechanism could provide an alternative therapeutic pathway.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

- Target Compound: Fully saturated 1,2,3,4-tetrahydroquinoline core with a 1-methyl substituent.

- Compound 24 (): Partially unsaturated 3,4-dihydroquinolin-2(1H)-one core (ketone at position 2), with a 6-amino group and a 1-(2-(1-methylpyrrolidin-2-yl)ethyl) chain .

- Compound 26/27 (): Similar dihydroquinolinone core but substituted with thiophene-2-carboximidamide instead of furan-2-carboxamide .

- N-(1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide (): Tetrahydroquinoline core with bulky 1-acetyl, 2,2,4-trimethyl, and 4-phenyl substituents, altering steric and electronic profiles .

Functional Group Analysis

Key Observations :

- The furan-2-carboxamide group in the target compound differs from thiophene-2-carboximidamide in Compounds 26/27, impacting electronic properties (furan’s oxygen vs.

- Pyrrolidine vs. dimethyl/diethylamino groups: Pyrrolidine’s cyclic structure may enhance rigidity and reduce metabolic instability compared to linear amines .

Comparison with Compounds

- Compound 24 : Synthesized via hydrogenation of a nitro precursor (72.9% yield) using Pd/C catalyst .

- Compounds 26/27 : Derived from carboximidamide formation via reaction with methylthioimidate hydroiodide (56% and 43.7% yields, respectively) .

- Key Differences : The target compound’s furan amide group may require milder coupling conditions compared to carboximidamide synthesis.

Hypothetical Research Implications

- Bioactivity: The pyrrolidine moiety may enhance blood-brain barrier penetration compared to dimethyl/diethylamino groups in Compounds 26/27 .

- Solubility : The furan ring’s polarity could improve aqueous solubility relative to thiophene or bulky aryl groups .

- Stereoelectronic Effects: The fully saturated tetrahydroquinoline core (vs. dihydroquinolinone) may reduce metabolic oxidation susceptibility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide, and how is purity validated?

- The compound can be synthesized via multi-step reactions involving coupling of tetrahydroquinoline and pyrrolidine derivatives with furan-2-carboxamide. For example, similar compounds are prepared by reacting intermediates like tert-butyl-protected piperidine derivatives with thiophene-2-carboximidamide under acidic conditions, yielding products with >95% HPLC purity .

- Methodological validation : Purity is confirmed using HPLC and ¹H NMR spectroscopy. Structural characterization employs mass spectrometry (MS-ESI) and comparison of spectral data with reference standards .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H NMR is essential for verifying substituent positions (e.g., methyl groups on tetrahydroquinoline or pyrrolidine). MS-ESI provides molecular weight confirmation, while HPLC ensures purity (>95%) . For related compounds, IR spectroscopy can identify carbonyl groups (amide C=O stretch ~1650 cm⁻¹) .

Q. How can solubility and stability be optimized for in vitro assays?

- Solubility is enhanced using polar aprotic solvents (e.g., DMF or DMSO) during synthesis . Stability under varying pH is assessed via accelerated degradation studies (e.g., incubation at pH 1–13 for 24–72 hours), monitored by HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Discrepancies may arise from differences in assay conditions (e.g., enzyme isoforms or cell lines). For example, NOS inhibition studies require distinguishing between iNOS, eNOS, and nNOS isoforms using recombinant enzymes expressed in Sf9 cells .

- Statistical approach : Apply ANOVA with post-hoc tests to compare IC₅₀ values across isoforms and validate results using orthogonal assays (e.g., fluorescence-based NO detection) .

Q. How can computational modeling predict interactions with biological targets?

- Molecular docking (e.g., AutoDock Vina) identifies binding poses with targets like protein kinases or nitric oxide synthases. Pharmacokinetic properties (e.g., logP, polar surface area) are calculated using tools like PubChem or Molinspiration .

- Validation : Compare predicted binding energies with experimental IC₅₀ values from enzymatic assays .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

- Racemization during amide coupling or acidic workup can occur. Mitigation strategies include:

- Using chiral auxiliaries (e.g., tert-butyl carbamates) to protect stereocenters .

- Optimizing reaction temperature (<40°C) and solvent polarity (e.g., dichloromethane vs. methanol) .

Q. How do structural modifications (e.g., replacing pyrrolidine with piperidine) alter pharmacological profiles?

- Substituting pyrrolidine with bulkier groups (e.g., 4-methylpiperazine) increases steric hindrance, potentially reducing off-target interactions but affecting solubility. Biological assays comparing analogs show differences in IC₅₀ values for targets like iNOS (e.g., ±10 μM variability) .

Data Analysis & Experimental Design

Q. What statistical frameworks are recommended for analyzing dose-response relationships in enzyme inhibition studies?

- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Include triplicate measurements and report 95% confidence intervals. For NOS isoforms, compare potency ratios (e.g., iNOS/nNOS selectivity) using Student’s t-test .

Q. How should researchers handle batch-to-batch variability in compound synthesis?

- Implement quality control protocols:

- Standardize reaction conditions (e.g., inert atmosphere, controlled humidity).

- Characterize each batch via ¹H NMR and HPLC to ensure consistency in retention time and impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.